molecular formula C12H16 B14295961 Tricyclo(5.5.0.02,8)dodeca-3,5-diene CAS No. 115245-14-2

Tricyclo(5.5.0.02,8)dodeca-3,5-diene

Katalognummer: B14295961
CAS-Nummer: 115245-14-2
Molekulargewicht: 160.25 g/mol
InChI-Schlüssel: KQXWVCOTWFVIGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclo(55002,8)dodeca-3,5-diene is a unique organic compound with the molecular formula C12H16 It is characterized by its tricyclic structure, which includes three interconnected rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(5.5.0.02,8)dodeca-3,5-diene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Tricyclo(5.5.0.02,8)dodeca-3,5-diene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of light or heat.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Tricyclo(5.5.0.02,8)dodeca-3,5-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Tricyclo(5.5.0.02,8)dodeca-3,5-diene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to engage in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    Tricyclodecane: An organic compound with a similar tricyclic structure but different chemical properties and applications.

    Tricyclo(5.2.1.0,2,6)deca-3,8-diene: Another tricyclic compound with distinct reactivity and uses.

Uniqueness: Tricyclo(55002,8)dodeca-3,5-diene is unique due to its specific tricyclic structure and the resulting chemical properties

Eigenschaften

CAS-Nummer

115245-14-2

Molekularformel

C12H16

Molekulargewicht

160.25 g/mol

IUPAC-Name

tricyclo[5.5.0.02,8]dodeca-3,5-diene

InChI

InChI=1S/C12H16/c1-2-6-10-11-7-3-4-8-12(10)9(11)5-1/h1-2,5-6,9-12H,3-4,7-8H2

InChI-Schlüssel

KQXWVCOTWFVIGF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C3C=CC=CC2C3C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.